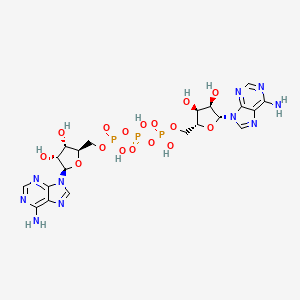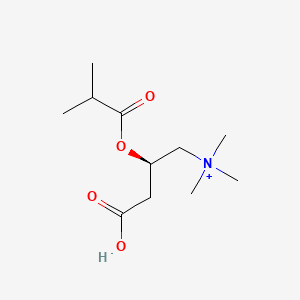
2,3-Difluorobencil alcohol
Descripción general
Descripción
2,3-Difluorobenzyl alcohol is a compound of interest due to its potential applications in chemical synthesis and material science. The fluorination of organic molecules can significantly alter their physical, chemical, and biological properties, making them valuable in various industrial and pharmaceutical applications.
Synthesis Analysis
The synthesis of fluorinated organic compounds like 2,3-Difluorobenzyl alcohol often involves the introduction of fluorine or fluorine-containing groups into the molecule. Techniques such as electrophilic aromatic substitution, direct fluorination, and nucleophilic aromatic substitution are commonly employed. For instance, the synthesis of higher alcohols using modified Cu/ZnO/Al2O3 catalysts demonstrates the potential methodologies that could be applied in synthesizing compounds like 2,3-Difluorobenzyl alcohol (Slaa, Ommen, & Ross, 1992).
Molecular Structure Analysis
The molecular structure of 2,3-Difluorobenzyl alcohol, characterized by the presence of fluorine atoms on the benzene ring, significantly influences its chemical behavior. Fluorine atoms are highly electronegative, affecting the electron distribution within the molecule and thereby its reactivity and interaction with other molecules.
Chemical Reactions and Properties
The presence of fluorine in organic compounds often enhances their stability and resistance to degradation. For example, perfluorinated compounds exhibit unique adsorption behaviors and interactions with various adsorbents due to their strong carbon-fluorine bonds and hydrophobic character (Du et al., 2014).
Aplicaciones Científicas De Investigación
Síntesis orgánica
2,3-Difluorobencil alcohol: es un intermedio valioso en la síntesis orgánica. Se utiliza para introducir el grupo difluorobencilo en moléculas más grandes, lo que puede ser crucial para el desarrollo de productos farmacéuticos y agroquímicos {svg_1}. Su capacidad para participar en diversas reacciones químicas lo convierte en un bloque de construcción versátil para construir compuestos orgánicos complejos.
Productos farmacéuticos
En la investigación farmacéutica, el This compound sirve como precursor para la síntesis de moléculas de fármacos. Su incorporación en compuestos farmacéuticos puede influir en las propiedades farmacocinéticas, como la estabilidad metabólica y la permeabilidad de la membrana {svg_2}. Esto puede llevar al desarrollo de nuevos medicamentos con mayor eficacia y menos efectos secundarios.
Ciencia de materiales
Las aplicaciones del This compound en la ciencia de materiales están relacionadas con su papel en la síntesis de polímeros y recubrimientos. Los grupos fluorados en el compuesto pueden impartir propiedades deseables a los materiales, como resistencia a los solventes y estabilidad térmica {svg_3}.
Química analítica
This compound: se puede utilizar como un estándar o compuesto de referencia en espectrometría de masas y otras técnicas analíticas para identificar y cuantificar sustancias dentro de una muestra {svg_4}. Su espectro de masas distintivo sirve como una herramienta útil para los químicos analíticos en diversos estudios.
Investigación bioquímica
En bioquímica, el This compound podría estar involucrado en estudios relacionados con las interacciones enzima-sustrato, donde puede actuar como sustrato o inhibidor para las enzimas que procesan derivados de alcohol bencílico {svg_5}. Esto puede proporcionar información sobre los mecanismos enzimáticos y ayudar en el diseño de moléculas bioactivas.
Aplicaciones ambientales
Si bien las aplicaciones ambientales directas del This compound no están ampliamente documentadas, su papel en la síntesis de compuestos ambientalmente benignos es de interés. Los investigadores pueden explorar su uso en la creación de alternativas menos tóxicas para los productos químicos industriales actuales {svg_6}.
Química del flúor
La presencia de átomos de flúor en el This compound lo convierte en un compuesto importante en la investigación de química del flúor. Los compuestos fluorados tienen reactividades únicas y son importantes en el descubrimiento de nuevas reacciones y vías {svg_7}.
Estudios de seguridad y regulación
This compound: también es significativo en los estudios de seguridad y regulación. Sus propiedades fisicoquímicas, como el punto de inflamación y la densidad, son puntos de datos esenciales para las hojas de datos de seguridad de materiales (MSDS), que son cruciales para las regulaciones de manipulación, almacenamiento y transporte {svg_8}.
Mecanismo De Acción
Target of Action
2,3-Difluorobenzyl alcohol is a member of the class of benzyl alcohols . It is an organic compound containing the phenylmethanol substructure . The primary target of 2,3-Difluorobenzyl alcohol is Alcohol dehydrogenase 1C , an enzyme that plays a crucial role in the metabolism of alcohols in the body.
Safety and Hazards
2,3-Difluorobenzyl alcohol is considered hazardous . It causes skin irritation and serious eye irritation . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician . In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention .
Análisis Bioquímico
Biochemical Properties
2,3-Difluorobenzyl alcohol plays a significant role in biochemical reactions, particularly in the synthesis of other fluorinated compounds. It interacts with various enzymes and proteins, including alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones The interaction with alcohol dehydrogenase is crucial for its metabolic processing
Cellular Effects
2,3-Difluorobenzyl alcohol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of specific enzymes and proteins involved in metabolic pathways . The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 2,3-Difluorobenzyl alcohol involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with alcohol dehydrogenase results in the oxidation of the alcohol group to an aldehyde . This interaction is crucial for its metabolic processing and subsequent effects on cellular function. Additionally, 2,3-Difluorobenzyl alcohol may bind to other proteins and enzymes, influencing their activity and leading to changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Difluorobenzyl alcohol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term studies have shown that 2,3-Difluorobenzyl alcohol can have lasting effects on cellular function, particularly in in vitro studies where it is used to investigate metabolic pathways and enzyme activity.
Dosage Effects in Animal Models
The effects of 2,3-Difluorobenzyl alcohol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways . Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of normal metabolic processes.
Metabolic Pathways
2,3-Difluorobenzyl alcohol is involved in several metabolic pathways, primarily through its interaction with alcohol dehydrogenase . This enzyme catalyzes the oxidation of the alcohol group to an aldehyde, which is then further processed by other metabolic enzymes. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, 2,3-Difluorobenzyl alcohol is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of 2,3-Difluorobenzyl alcohol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization is crucial for its activity and function, as it allows the compound to interact with specific enzymes and proteins within the cell
Propiedades
IUPAC Name |
(2,3-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFGDUIJQWWBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332244 | |
| Record name | 2,3-Difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75853-18-8 | |
| Record name | 2,3-Difluorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75853-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075853188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanol, 2,3-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Difluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIFLUOROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I14VR7T96O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,3-difluorobenzyl alcohol interact with horse liver alcohol dehydrogenase?
A1: Research using X-ray crystallography and ¹⁹F NMR spectroscopy reveals that 2,3-difluorobenzyl alcohol binds to horse liver alcohol dehydrogenase (ADH) in two distinct conformations. [, ] These conformations are related by a "ring flip" of the fluorinated benzene ring, coupled with a slight translation within the binding site. [] This suggests a degree of flexibility in the enzyme-substrate interaction.
Q2: How does the F93A mutation in horse liver alcohol dehydrogenase affect 2,3-difluorobenzyl alcohol binding?
A2: The F93A mutation, where phenylalanine at position 93 is replaced with alanine, significantly impacts the binding of 2,3-difluorobenzyl alcohol. While wild-type ADH shows two distinct binding conformations for 2,3-difluorobenzyl alcohol, the F93A mutant does not show a defined binding position for the structurally similar 2,3,4,5,6-pentafluorobenzyl alcohol. [] This suggests that the phenylalanine residue at position 93 plays a crucial role in stabilizing the substrate within the binding pocket.
Q3: What is the impact of the F93A mutation on the catalytic activity of horse liver alcohol dehydrogenase?
A3: The F93A mutation reduces the enzyme's catalytic efficiency for benzyl alcohol oxidation and benzaldehyde reduction. Specifically, it decreases the rate constants for hydride transfer by 7.4-fold for oxidation and 130-fold for reduction. [] This highlights the importance of phenylalanine 93 in facilitating the hydride transfer step during catalysis, potentially by helping to orient the substrate optimally for this process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-(4-Chlorophenyl)propyl]piperazine](/img/structure/B1203885.png)






![2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid](/img/structure/B1203894.png)


